Dioxypyramidon
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(N-[acetyl(methyl)amino]anilino)-N,N-dimethyl-2-oxoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-10(17)15(4)16(11-8-6-5-7-9-11)13(19)12(18)14(2)3/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTZMJWVZQYURE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)N(C1=CC=CC=C1)C(=O)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00199862 | |
| Record name | Dioxypyramidon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
519-65-3 | |
| Record name | 1-Acetyl-1,5,5-trimethyl-2-phenylsemioxamazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=519-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dioxypyramidon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dioxypyramidon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N'-acetyl-2-(dimethylamino)-N'-methyl-2-oxo-N-phenylacetohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.523 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | DIOXYPYRAMIDON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DU4PCE8X72 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Nomenclature and Structural Elucidation of Dioxypyramidon
Systematic IUPAC Naming Conventions and Chemical Abstracts Service Registry Identifiers
The systematic name for Dioxypyramidon, according to the International Union of Pure and Applied Chemistry (IUPAC), is 2-(N-[acetyl(methyl)amino]anilino)-N,N-dimethyl-2-oxoacetamide. nih.gov This name precisely describes the molecular structure, identifying all functional groups and their positions.
In addition to its IUPAC name, this compound is uniquely identified by its Chemical Abstracts Service (CAS) Registry Number, which is 519-65-3 . nih.govdrugfuture.comklivon.com This identifier is universally used in chemical databases and literature to provide an unambiguous reference to the substance.
| Identifier Type | Value |
| IUPAC Name | 2-(N-[acetyl(methyl)amino]anilino)-N,N-dimethyl-2-oxoacetamide |
| CAS Registry Number | 519-65-3 |
| European Community (EC) Number | 208-274-5 |
| UNII | DU4PCE8X72 |
| ChEBI ID | CHEBI:83534 |
| DSSTox Substance ID | DTXSID00199862 |
Historical Development of this compound Nomenclature and Associated Synonyms
Historically, this compound was identified as a metabolite of the drug aminopyrine (B3395922). nih.gov Its preparation was described in scientific literature as early as 1929, through the oxidation of aminopyrine. drugfuture.com This metabolic relationship has influenced its common and historical names.
Over time, the compound has been referred to by several synonyms in various publications and chemical databases. These names often reflect its chemical nature or its origin as a derivative of aminopyrine. The most common synonyms include Dioxoaminopyrine and Dioxyaminopyrine. nih.govdrugfuture.comchemspider.com The name "(Dimethylamino)oxoacetic acid 2-acetyl-2-methyl-1-phenylhydrazide" is another systematic name provided by CAS. drugfuture.comchemspider.com
| Synonym |
| Dioxoaminopyrine |
| Dioxyaminopyrine |
| (Dimethylamino)oxoacetic acid 2-acetyl-2-methyl-1-phenylhydrazide |
| 1-acetyl-1,5,5-trimethyl-2-phenylsemioxamazide |
| a-(dimethylamidooxalyl)-b,b-methylacetylphenylhydrazine |
| N'-Acetyl-2-(dimethylamino)-N'-methyl-2-oxo-N-phenylacetohydrazide |
| AMDOPH |
Molecular Formulae and Structural Representations in Chemical Literature
The molecular formula for this compound is consistently reported as C₁₃H₁₇N₃O₃ . nih.govdrugfuture.comklivon.com This formula indicates that each molecule of the compound contains 13 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms. The molecular weight is approximately 263.29 g/mol . nih.govdrugfuture.comklivon.com
Structurally, this compound is described as a monocarboxylic acid amide. nih.gov Specifically, it is an N,N-dimethyl-2-oxoacetamide that is substituted at position 2 by a 2-acetyl-2-methyl-1-phenylhydrazinyl group. nih.gov Chemical databases like PubChem provide visual representations of its structure, including 2D diagrams and 3D conformers, which illustrate the spatial arrangement of its atoms. nih.gov Other structural identifiers, such as the InChI (International Chemical Identifier) and SMILES (Simplified Molecular Input Line Entry System) strings, are also used in chemical literature to provide a machine-readable representation of its structure. nih.gov
| Property | Value |
| Molecular Formula | C₁₃H₁₇N₃O₃ |
| Molecular Weight | 263.29 g/mol |
| Monoisotopic Mass | 263.126991 Da |
Synthetic Pathways and Mechanistic Investigations of Dioxypyramidon Formation
Historical Synthetic Methodologies for Dioxypyramidon Preparation
The initial preparation and study of this compound, also known as Dioxoaminopyrine, date back to the early 20th century. Seminal work by French chemists Raymond Charonnat and Raymond Delaby in 1929 and 1930 was crucial in establishing its synthesis and constitution. drugfuture.comwikisource.orgdbc.wroc.plarchive.org Their research, published in the Comptes Rendus de l'Académie des Sciences, detailed the preparation of this compound from its precursor, aminopyrine (B3395922). wikisource.orgarchive.org
The primary historical method for synthesizing this compound involves the oxidation of aminopyrine. drugfuture.combenchchem.com Specifically, the method reported by Charonnat and Delaby utilized 30% hydrogen peroxide as the oxidizing agent to transform aminopyrine into this compound. drugfuture.combenchchem.comchemsrc.com This foundational work was later corroborated and expanded upon by other researchers, such as Valyashko and Depeshko in 1950, who also described its preparation from aminopyrine. drugfuture.com The product of this reaction was characterized as orthorhombic, translucent prisms obtained from water, possessing a somewhat bitter taste. drugfuture.com These early methodologies laid the groundwork for understanding the chemical reactivity of the pyrazolone (B3327878) class of compounds.
Precursor Chemistry and Reaction Pathways in this compound Synthesis
The synthesis of this compound is fundamentally centered on the chemistry of its direct precursor, aminopyrine (also known as aminophenazone). benchchem.comjocpr.com Aminopyrine is a pyrazolone derivative characterized by a dimethylamino group at the C4 position of the pyrazole (B372694) ring. uobasrah.edu.iqnih.gov This functional group is the primary site of transformation during the synthesis of this compound.
The key precursors and reagents involved in this pathway are summarized in the table below.
| Precursor/Reagent | Chemical Name | Role in Synthesis |
|---|---|---|
| Aminopyrine | 4-(Dimethylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | Starting material/main precursor chemsrc.com |
| Hydrogen Peroxide | H₂O₂ | Oxidizing agent chemsrc.com |
Derivatization Strategies and Analogue Synthesis for this compound-Related Compounds
The pyrazolone core structure, central to this compound, has been a versatile scaffold for the synthesis of a wide array of derivatives and analogues. jocpr.comjst.go.jp While specific derivatization strategies starting directly from this compound are not extensively documented in mainstream literature, the broader field of pyrazolone chemistry provides significant insights into potential modifications. These strategies are often aimed at exploring new chemical space for various applications. jocpr.comnih.govresearchgate.net
Common derivatization approaches for the pyrazolone ring system include:
Substitution at the C4 position: The active methylene (B1212753) group at the C4 position of the pyrazolone ring (in precursors) is a frequent site for modification. Reactions like Knoevenagel condensation with various aromatic aldehydes can introduce arylidene moieties. researchgate.net
N-Alkylation and N-Arylation: The nitrogen atoms within the pyrazole ring can be substituted with different alkyl or aryl groups to create a library of analogues. jocpr.com
Functionalization of Substituents: Existing functional groups on the pyrazolone scaffold can be altered. For example, amino groups, like the one in 4-aminoantipyrine (B1666024) (a metabolite of aminopyrine), serve as versatile handles for creating Schiff bases or amide conjugates. uobasrah.edu.iq
Cyclocondensation Reactions: Pyrazolone derivatives can be used as building blocks for constructing fused heterocyclic systems, such as pyrazolopyrimidines. ajol.info
Thiocyanation/Selenocyanation: Direct functionalization of the pyrazole ring can be achieved through electrophilic substitution, such as the introduction of thiocyanate (B1210189) or selenocyanate (B1200272) groups at the C4 position. beilstein-journals.org
These strategies have led to the development of numerous pyrazolone analogues with a wide range of chemical properties. nih.govtandfonline.comacs.orgnih.gov For instance, the synthesis of biphenyl (B1667301) sulfonates and N-arylfluoropyrazolones demonstrates the chemical adaptability of the pyrazolone core. jocpr.com
Computational Chemistry Approaches to this compound Synthesis Prediction
Computational chemistry has become an essential tool for predicting reaction pathways, understanding mechanisms, and designing new synthetic routes for complex molecules. eurasianjournals.combohrium.comresearchgate.net While specific computational studies exclusively focused on predicting the synthesis of this compound are not widely published, the principles and methods are broadly applicable to this class of compounds.
Key Computational Methods:
Model the oxidation of aminopyrine, identifying the most likely sites for electrophilic attack by the oxidizing agent. nih.govnih.gov
Calculate the energies of potential intermediates and transition states to elucidate the reaction mechanism.
Predict the thermodynamic properties of reactants and products, confirming the feasibility of the synthetic pathway. nih.gov
Retrosynthetic Analysis Software: Modern computational tools can perform automated retrosynthetic analysis. mdpi.com By inputting the structure of this compound, these programs could suggest potential precursors and disconnection pathways, potentially uncovering novel synthetic routes beyond the classical oxidation of aminopyrine.
Molecular Docking and Dynamics: While more commonly used in drug discovery, molecular docking and dynamics can also provide insights into the interaction between reactants and catalysts. nih.govmdpi.comnih.gov For instance, if the synthesis were enzyme-catalyzed, these methods could predict the binding mode of the precursor within the enzyme's active site.
The table below summarizes how computational approaches can be applied to study this compound synthesis.
| Computational Method | Application to this compound Synthesis | Predicted Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Modeling the oxidation of aminopyrine. uobasrah.edu.iqnih.gov | Reaction mechanism, transition states, reaction feasibility. |
| Ab initio methods | Calculating molecular energies and properties from first principles. | High-accuracy prediction of molecular geometry and stability. |
| Semi-empirical methods | Faster calculation for large systems or initial screening. | Preliminary reaction pathway analysis. |
| Automated Retrosynthesis | Identifying potential synthetic disconnections. | Novel precursors and synthetic routes. mdpi.com |
These computational strategies offer a powerful, non-experimental way to deepen the understanding of this compound's formation and to guide the design of new, efficient synthetic methodologies for it and its analogues. eurasianjournals.comtandfonline.comekb.eg
Metabolic and Environmental Transformation Studies of Dioxypyramidon
Dioxypyramidon as a Metabolite: Origins and Biochemical Pathways
This compound originates from the biotransformation of its parent compound, aminopyrine (B3395922). nih.gov The formation of this compound is a result of complex enzymatic processes within the body. benchchem.com These biochemical pathways are crucial for understanding the fate of aminopyrine after administration.
The primary metabolic reactions involved in the transformation of aminopyrine include N-demethylation and acetylation, which are mediated by specific enzyme systems. benchchem.com The cytochrome P450 (CYP) family of enzymes, particularly isoforms like CYP2C19, plays a significant role in the N-demethylation of aminopyrine. benchchem.com Research has indicated that CYP2C19 exhibits a high affinity and capacity for this metabolic conversion. benchchem.com Following demethylation, subsequent acetylation reactions can occur, leading to various metabolites, including the pathway that forms this compound.
The biotransformation of aminopyrine results in several key metabolites. A study involving healthy volunteers identified the following urinary metabolites after aminopyrine administration:
Unchanged aminopyrine
Methyl aminoantipyrine
Formyl aminoantipyrine
Aminoantipyrine
Acetyl aminoantipyrine benchchem.com
These metabolic pathways demonstrate significant interindividual variability, influenced by genetic polymorphisms of the metabolizing enzymes. benchchem.com For instance, the acetylation pathway is known to follow a polymorphic distribution due to genetic variants of the N-acetyltransferase 2 (NAT2) enzyme. benchchem.com
Table 1: Key Enzymes in Aminopyrine Metabolism
| Enzyme Family | Specific Isoform/Type | Role in Aminopyrine Metabolism |
| Cytochrome P450 | CYP2C19 | High-affinity N-demethylation benchchem.com |
| Cytochrome P450 | CYP2C8, CYP2D6, CYP1A2 | Contribution to N-demethylation benchchem.com |
| N-acetyltransferase | NAT2 | Acetylation of metabolites benchchem.com |
Environmental Transformation Pathways and Degradation Products of this compound
Beyond its role as a human metabolite, this compound has been identified as a marine xenobiotic metabolite, indicating its presence and transformation in aquatic environments. nih.gov The environmental fate of pharmaceuticals and their metabolites is a growing area of concern, as these compounds can enter ecosystems through wastewater effluent. researchgate.net
Once in the environment, compounds like this compound can undergo various transformation processes. Biodegradation, both under aerobic and anaerobic conditions, is a potential mechanism for the breakdown of such contaminants in soil and water, driven by microbial activity. researchgate.net The specific degradation products of this compound in the environment are a subject of ongoing research. However, general environmental transformation pathways for organic contaminants often involve processes like oxidation, reduction, and hydrolysis, leading to smaller, more polar molecules. benchchem.com
In marine ecosystems, organisms possess sophisticated enzymatic systems, including cytochrome P450, capable of metabolizing xenobiotics. benchchem.com These systems can facilitate the biotransformation of compounds like this compound, mirroring the metabolic pathways observed in humans but adapted to marine conditions. benchchem.com The degradation of such compounds is crucial for mitigating their potential ecological impact. osti.gov
Table 2: Potential Environmental Transformation Processes for this compound
| Transformation Process | Description |
| Biodegradation | Microbial breakdown under aerobic or anaerobic conditions. researchgate.net |
| Oxidation | Chemical reaction involving the loss of electrons. benchchem.com |
| Reduction | Chemical reaction involving the gain of electrons. benchchem.com |
| Hydrolysis | Chemical breakdown of a compound due to reaction with water. |
Isotopic Labeling Applications in this compound Metabolism and Degradation Research
Isotopic labeling is a powerful technique used to trace the metabolic fate and environmental degradation of chemical compounds. kit.edumusechem.com This method involves replacing one or more atoms of a molecule with their isotope, which has a different mass but the same chemical properties. musechem.com By using stable or radioactive isotopes, researchers can track the movement and transformation of the labeled compound through complex biological or environmental systems. silantes.com
In the context of this compound, isotopic labeling can be employed to:
Elucidate the specific biochemical pathways leading to its formation from aminopyrine. researchgate.net
Identify and quantify its various metabolites in biological samples. researchgate.net
Investigate its environmental degradation pathways and identify its transformation products. osti.gov
Determine the rate and extent of its breakdown in different environmental matrices like soil and water. researchgate.net
For instance, a deuterated version of this compound, Dioxoaminopyrine-d6, is available for use as a labeled internal standard in analytical studies. pharmaffiliates.com The use of such labeled compounds allows for more accurate and sensitive quantification of the parent compound and its metabolites in complex mixtures. pharmaffiliates.com Techniques like mass spectrometry are often coupled with isotopic labeling to identify the labeled molecules and their fragments, providing detailed insights into the transformation processes. nih.gov
The application of isotopic labeling, particularly with stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), is invaluable for conducting detailed metabolic and environmental studies of this compound without the concerns associated with radioactive isotopes. kit.edusilantes.com
Advanced Analytical Methodologies for Dioxypyramidon Characterization
Chromatographic Techniques for Separation and Quantification of Dioxypyramidon
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of this compound. benchchem.comnovachem.com.au Reversed-phase HPLC methods are particularly effective for its analysis. sielc.com
A common approach involves the use of a C18 column, such as a Hypersil Gold C18, with a mobile phase gradient. novachem.com.au For instance, a typical gradient might start with a high percentage of water and gradually increase the concentration of an organic solvent like acetonitrile. novachem.com.ausielc.com The conditions can be optimized for specific applications, such as adjusting the flow rate and temperature to achieve optimal separation. novachem.com.au For detection, a Diode Array Detector (DAD) is often employed, allowing for the monitoring of the analyte at multiple wavelengths. novachem.com.au
For applications requiring compatibility with mass spectrometry (MS), the phosphoric acid in the mobile phase is typically replaced with a volatile alternative like formic acid. sielc.com Furthermore, the use of columns with smaller particle sizes (e.g., 3 µm) can be implemented for faster Ultra-Performance Liquid Chromatography (UPLC) applications. sielc.com These chromatographic methods are scalable and can be adapted for the isolation of impurities in preparative separations and are also suitable for pharmacokinetic studies. sielc.com
Table 1: Example HPLC Conditions for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | Hypersil Gold C18, 5 µm, 150 x 4.6 mm novachem.com.au |
| Mobile Phase | Gradient of Water and Acetonitrile novachem.com.au |
| 0-15 min: 80% Water / 20% Acetonitrile novachem.com.au | |
| 15-20 min: Transition to 60% Water / 40% Acetonitrile novachem.com.au | |
| 20-25 min: 60% Water / 40% Acetonitrile novachem.com.au | |
| Flow Rate | 1.0 ml/min novachem.com.au |
| Temperature | 40 °C novachem.com.au |
| Detector | Diode Array Detector (DAD) novachem.com.au |
| Injector | Auto novachem.com.au |
Spectroscopic Approaches in this compound Structural Confirmation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the carbon-hydrogen framework of this compound. benchchem.com By analyzing the chemical shifts, coupling constants, and integration of the signals, researchers can confirm the presence and connectivity of the various proton and carbon environments within the molecule. benchchem.com
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the this compound molecule. benchchem.comnovachem.com.au Characteristic absorption bands in the IR spectrum correspond to specific vibrational modes of the chemical bonds, such as C=O (carbonyl), C-N (carbon-nitrogen), and aromatic ring vibrations, providing confirmatory evidence of the compound's structure. novachem.com.au Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy is a common method used for this purpose. novachem.com.au
UV-Visible (UV-Vis) Spectroscopy : While not explicitly detailed in the provided context, UV-Vis spectroscopy is a standard technique often used in conjunction with HPLC for the detection and quantification of compounds containing chromophores. This compound's aromatic ring and carbonyl groups are expected to produce characteristic UV absorbance maxima.
The collective data from these spectroscopic methods, when compared to established literature values or data from a certified reference standard, provides a high degree of confidence in the structural identity and purity of this compound. benchchem.com
Development and Validation of this compound Reference Standards for Analytical Research
The availability of high-purity, well-characterized reference standards is fundamental to the accuracy and reliability of any analytical measurement. novachem.com.ausubodhtrading.com For this compound, reference standards are essential for the confident identification and quantification of the compound in various analytical applications. lgcstandards.comamazonaws.com
Reference standards for this compound are produced by specialized manufacturers and undergo a rigorous characterization process to establish their identity and purity. novachem.com.aulgcstandards.com This process typically includes a comprehensive set of analytical tests:
Identity Confirmation : The identity of the reference material is confirmed using multiple spectroscopic techniques, including ¹H-NMR, mass spectrometry, and IR spectroscopy. novachem.com.ausubodhtrading.com The data obtained is compared with theoretical values and literature data to ensure the correct chemical structure. novachem.com.ausubodhtrading.com
Purity Assessment : The purity of the reference standard is determined using HPLC. novachem.com.au This analysis provides information on the presence of any organic impurities. novachem.com.au Additional tests, such as Karl Fischer titration for water content and residual solvent analysis, may also be performed. novachem.com.au
Assay Assignment : The final assigned purity or assay value of the reference standard is often determined on an "as is" basis, taking into account the contributions from organic impurities and volatile content. novachem.com.au
These reference standards can be classified as either primary or secondary standards. novachem.com.ausubodhtrading.com A primary reference standard is a substance of high purity that has been extensively characterized, while a secondary reference standard is established by comparison to a primary standard. novachem.com.ausubodhtrading.com The use of certified reference materials (CRMs), which are accompanied by a certificate detailing the property values and their associated uncertainties, provides metrological traceability for analytical measurements. novachem.com.au
Organizations like LGC offer this compound reference standards that are produced under stringent quality systems, such as ISO/IEC 17025 and ISO 17034, ensuring their suitability for method validation, calibration, and routine laboratory analysis. lgcstandards.comscribd.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Aminopyrine (B3395922) |
| Acetonitrile |
| Formic Acid |
Environmental Occurrence and Fate of Dioxypyramidon
Detection and Quantification of Dioxypyramidon in Aquatic Matrices
There is a lack of established and validated analytical methodologies for the routine detection and quantification of this compound in diverse aquatic matrices. While a singular mention of the "Identification of this compound in Elbe river water" exists, this finding is not substantiated with publicly available data on the concentrations detected or the specific analytical techniques employed. Without standardized methods, it is impossible to ascertain the extent of this compound's presence in surface waters, groundwater, and wastewater. Consequently, no quantitative data can be presented in tabular form.
Distribution and Accumulation of this compound in Terrestrial Compartments
Information regarding the distribution and accumulation of this compound in terrestrial environments is presently limited to general statements. It has been suggested that, like other emerging contaminants, this compound may have a tendency to accumulate in soils with high organic matter content. However, empirical data from field studies or laboratory experiments to support this hypothesis are not available. There are no published studies detailing the concentrations of this compound in various soil horizons, sediments, or sludge, precluding the creation of a data table on its terrestrial distribution.
Environmental Transport Mechanisms of this compound
The mobility and transport of this compound in the environment are governed by its physical and chemical properties, particularly its partitioning behavior between soil and water.
Soil-Water Partitioning Dynamics and Leaching Potential
The soil-water partition coefficient (Kd) is a key parameter used to predict the extent to which a chemical will be retained by soil particles versus migrating with soil water. A high Kd value indicates strong sorption to soil and low mobility, thus a lower leaching potential to groundwater. Conversely, a low Kd suggests weaker sorption and a greater risk of leaching. Currently, there are no experimentally determined Kd values for this compound reported in the scientific literature.
Influence of Organic Matter Content on this compound Sorption and Mobility
The organic carbon-water partition coefficient (Koc) normalizes the Kd value to the fraction of organic carbon in the soil, providing a measure of the chemical's tendency to associate with organic matter. For many organic compounds, sorption to soil organic matter is the primary mechanism controlling their mobility. It is hypothesized that this compound's mobility is influenced by the organic matter content of soils; however, without experimentally derived Koc values, the extent of this influence remains unquantified.
Biotic and Abiotic Degradation Processes of this compound in Environmental Systems
The persistence of this compound in the environment is determined by its susceptibility to biotic (biodegradation) and abiotic (e.g., hydrolysis, photolysis) degradation processes. There are currently no studies available that investigate the degradation pathways, reaction kinetics, or transformation products of this compound under various environmental conditions. Therefore, its environmental persistence and the potential for the formation of harmful metabolites are unknown.
This compound as an Emerging Environmental Contaminant: Research Perspectives and Monitoring Strategies
The classification of this compound as an emerging environmental contaminant underscores the need for focused research to address the existing knowledge gaps. Future research should prioritize the development of sensitive analytical methods for its detection in environmental samples. Such methods are a prerequisite for effective monitoring programs to determine the extent of its occurrence in aquatic and terrestrial ecosystems.
Further research perspectives include:
Conducting laboratory studies to determine the soil-water partitioning coefficients (Kd and Koc) of this compound in various soil types.
Investigating the biotic and abiotic degradation pathways of this compound to understand its environmental persistence and fate.
Performing ecotoxicological studies to assess the potential risks of this compound to aquatic and terrestrial organisms.
Without such fundamental data, it is not possible to develop robust monitoring strategies or to conduct a meaningful environmental risk assessment for this compound.
Theoretical and Computational Studies of Dioxypyramidon
Quantum Chemical Calculations for Dioxypyramidon Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the electronic properties and inherent reactivity of a molecule like this compound. These ab initio and Density Functional Theory (DFT) methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure.
Key areas of investigation for this compound would involve:
Molecular Orbital Analysis: Calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity.
Electron Density and Electrostatic Potential: Mapping the electron density surface reveals how electrons are distributed across the molecule. An electrostatic potential (ESP) map highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the carbonyl oxygen atoms and the nitrogen atoms would be expected to be regions of high negative potential, making them likely sites for electrophilic attack or hydrogen bonding. The aromatic ring can also participate in various interactions.
A summary of typical quantum chemical calculations and their purpose is presented below.
| Calculation Type | Key Parameters | Purpose for this compound |
| Geometry Optimization | Bond lengths, bond angles, dihedral angles | Determines the most stable three-dimensional structure of the molecule. |
| Frequency Analysis | Vibrational frequencies | Confirms the optimized structure is a true energy minimum and predicts its infrared spectrum. |
| Frontier Molecular Orbitals | HOMO energy, LUMO energy, HOMO-LUMO gap | Predicts chemical reactivity, kinetic stability, and electronic transition energies. |
| Electrostatic Potential (ESP) | ESP map, partial atomic charges | Identifies electron-rich and electron-poor regions, predicting sites for non-covalent interactions and chemical reactions. |
| Reactivity Descriptors | Fukui functions, chemical hardness | Predicts the most reactive sites on the molecule for different types of chemical attack. |
Molecular Modeling and Dynamics Simulations for this compound Interactions
While quantum chemistry focuses on the intrinsic properties of a single molecule, molecular modeling and dynamics simulations explore how this compound interacts with its environment, such as solvent molecules or biological macromolecules.
Molecular Docking: This computational technique predicts the preferred orientation of one molecule when bound to a second to form a stable complex. For this compound, docking studies could be used to hypothesize its binding mode within the active site of enzymes, such as cytochrome P450 isoforms, which are known to be involved in the metabolism of related compounds. benchchem.com The simulation would score different binding poses based on factors like intermolecular forces and geometric complementarity.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular interactions over time. An initial system, containing this compound and surrounding molecules (e.g., water, a lipid bilayer, or a protein), is built. The forces on each atom are calculated using a force field, and Newton's equations of motion are solved to simulate the movement of atoms and molecules. An MD simulation of this compound in water could reveal its solvation properties and conformational flexibility. If docked to a protein, an MD simulation could assess the stability of the predicted binding pose and identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the complex.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies for this compound and its Analogues (Excluding biological activity specific to clinical trials)
Structure-Activity Relationship (SAR) studies correlate the chemical structure of a compound with a specific activity or property. QSAR models take this a step further by using statistical methods to create mathematical equations that link chemical structure to a property.
This compound has been a subject of interest in structure-activity analyses for decades. epa.govepa.gov Modern computational approaches have significantly enhanced these studies. A notable application is in environmental science, where the properties of micropollutants are predicted.
In one study, this compound was identified in waterways and its behavior was analyzed using a Quantitative Structure-Retention Relationship (QSRR) model, a specific type of QSAR. amazonaws.com This model predicts the retention time of a chemical in liquid chromatography based on its molecular descriptors.
Table 6.3.1: Components of a QSRR Model for Micropollutant Analysis
| Component | Description | Example from Research |
|---|---|---|
| Dataset | A set of chemicals with known retention times. | 223 standards in positive ionization mode. amazonaws.com |
| Molecular Descriptors | Numerical values that encode the structural and physicochemical properties of a molecule. | Calculated using the Chemistry Development Kit (CDK) via the rcdk package. amazonaws.com |
| Machine Learning Algorithm | A statistical method used to build the predictive model. | The XGBoost algorithm was used for model training. amazonaws.com |
| Validation | The dataset is split into training (80%) and test (20%) sets to build and validate the model's predictive power. amazonaws.com | The correlation between predicted and measured retention times is assessed. amazonaws.com |
Furthermore, other models like the Ecological Structure Activity Relationships (ECOSAR) Predictive Model can be used to assess properties such as toxicity to aquatic organisms based on chemical structure. amazonaws.com These QSAR approaches are vital for predicting the environmental fate and potential impact of chemicals like this compound without extensive experimental testing.
Cheminformatics and Data Mining Approaches for this compound Research
Cheminformatics and data mining are essential for managing and analyzing the vast amount of chemical data generated today. These approaches rely on large, curated databases and computational tools to facilitate research and identification.
This compound is included in major chemical databases like the US EPA's Distributed Structure-Searchable Toxicity (DSSTox) database. nih.gov This information is made accessible through platforms like the CompTox Chemicals Dashboard, which serves as a comprehensive resource for chemical data. nih.govosti.gov
A key application of cheminformatics in this compound research is in the identification of unknown chemicals during non-targeted analysis (NTA) with high-resolution mass spectrometry. osti.gov The process involves:
Database Searching: An experimental mass and formula for an unknown chemical are searched against databases like DSSTox. osti.gov
In Silico Fragmentation: To increase confidence in an identification, tandem mass spectrometry (MS/MS) is used. However, experimental MS/MS spectra are not available for all compounds. Cheminformatics tools like CFM-ID (Competitive Fragmentation Modeling for Metabolite Identification) can predict the MS/MS spectrum for a candidate structure like this compound in silico. researchgate.net
Spectral Matching: The predicted spectrum is then compared to the experimental spectrum. A high degree of similarity supports the identification of the unknown compound.
Data Mining: The CompTox Chemicals Dashboard integrates metadata, such as the number of data sources or literature references associated with a chemical. osti.govresearchgate.net By ranking search results based on this metadata, the most likely candidate can be prioritized, improving the efficiency and accuracy of identification. osti.gov
Table 6.4.1: Chemical Identifiers and Properties for this compound
| Identifier/Property | Value | Source |
|---|---|---|
| CAS Registry Number | 519-65-3 | nih.govosti.gov |
| DTXSID | DTXSID0020022 | nih.gov |
| DTXCID | DTXCID6022 | nih.gov |
| Molecular Formula | C13H17N3O3 | nih.govosti.gov |
| Exact Mass | 263.12699 | nih.govosti.gov |
| SMILES | CN(C)C(=O)C(=O)N(N(C)C(C)=O)C1=CC=CC=C1 | nih.govosti.gov |
This integration of chemical databases, in silico prediction tools, and data mining workflows is crucial for modern chemical research and the identification and study of compounds like this compound. nih.gov
Future Research Directions and Methodological Advancements for Dioxypyramidon
Novel Analytical Techniques for Enhanced Dioxypyramidon Detection and Characterization
The accurate and sensitive detection of this compound in various matrices, from biological fluids to environmental samples, is fundamental to understanding its prevalence and impact. While traditional methods like high-performance liquid chromatography (HPLC) have been employed for the analysis of aminopyrine (B3395922) and its metabolites, the future lies in the adoption of more advanced analytical technologies that offer superior sensitivity, selectivity, and speed. nih.gov
Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) stands out as a powerful tool for the trace-level detection of pharmaceutical residues in complex matrices like wastewater. nih.govnih.gov The application of UPLC-MS/MS to this compound analysis would enable rapid and highly sensitive quantification, which is crucial for monitoring its presence in environmental waters and for detailed pharmacokinetic studies. nih.govnih.gov The development of direct injection techniques for UPLC-MS/MS could further streamline the analysis of wastewater samples, reducing sample preparation time and resources. nih.gov
High-Resolution Mass Spectrometry (HRMS), including techniques like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap MS, offers unparalleled capabilities for the identification and structural elucidation of drug metabolites. ijpras.comnih.govresearchgate.net HRMS provides highly accurate mass measurements, which can help to distinguish this compound from other isobaric compounds in a sample and to identify previously unknown transformation products. nih.govresearchgate.net The use of HRMS is becoming increasingly important in metabolite identification studies during drug development and can be instrumental in creating a comprehensive profile of this compound's metabolic fate. ijpras.comnih.govresearchgate.net
Capillary Electrophoresis (CE) presents another promising avenue for the analysis of this compound and its parent compounds. CE offers high separation efficiency, low sample and reagent consumption, and can be readily coupled with mass spectrometry. nih.govnih.gov Methods utilizing capillary zone electrophoresis have been successfully applied to the study of metamizole (B1201355) and its degradation products, demonstrating the potential of CE for the qualitative and quantitative analysis of this compound. researchgate.net
A comparison of these novel analytical techniques is presented in the table below:
| Analytical Technique | Key Advantages for this compound Analysis | Potential Applications |
|---|---|---|
| UPLC-MS/MS | High sensitivity, selectivity, and speed; suitable for trace-level detection. nih.govnih.gov | Environmental monitoring, pharmacokinetic studies, wastewater analysis. nih.govnih.gov |
| HRMS (Q-TOF, Orbitrap) | Highly accurate mass measurements, structural elucidation of unknown metabolites. ijpras.comnih.govresearchgate.net | Metabolite identification, transformation product studies, forensic analysis. nih.govresearchgate.net |
| Capillary Electrophoresis (CE) | High separation efficiency, low sample consumption, can be coupled with MS. nih.govnih.gov | Analysis of parent drugs and metabolites, impurity profiling. nih.govresearchgate.net |
Advanced Computational Models for Predicting this compound Fate and Transformation
Computational, or in silico, models are becoming indispensable tools in toxicology and environmental science for predicting the behavior of chemical compounds, thereby reducing the need for extensive and costly experimental studies. nih.gov For this compound, advanced computational models can provide valuable insights into its environmental fate, transformation pathways, and potential toxicity.
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a compound with its biological or environmental activity. imaging.orgej-chem.org QSAR studies have been conducted on pyrazolone (B3327878) derivatives, the chemical class to which this compound belongs, to predict their properties. imaging.orgej-chem.orgsemanticscholar.orgresearchgate.net By developing specific QSAR models for this compound, it would be possible to predict its ecotoxicity towards various organisms, such as fish, daphnia, and algae, which is a crucial component of environmental risk assessment. nih.gov
Computational metabolism prediction tools can be used to forecast the potential biotransformation products of this compound. These models use databases of known metabolic reactions to predict the likely sites of metabolism on a molecule and the structures of the resulting metabolites. nih.govfrontiersin.org Such predictions can guide experimental studies aimed at identifying the full range of this compound's transformation products in both biological and environmental systems. nih.gov
Predictive models for environmental persistence and bioaccumulation are also critical. Deep learning models, for example, are being developed to predict the persistence, bioaccumulation, and toxicity (PBT) of pharmaceuticals. nih.gov Applying such models to this compound could provide an early indication of its potential to persist in the environment and accumulate in organisms, helping to prioritize further research and potential mitigation strategies.
The table below summarizes the types of advanced computational models and their potential applications for this compound:
| Computational Model Type | Predictive Capability for this compound | Relevance to Research |
|---|---|---|
| QSAR | Ecotoxicity, biological activity. imaging.orgej-chem.orgnih.gov | Environmental risk assessment, prioritization of toxicological testing. nih.gov |
| Metabolism Prediction | Biotransformation pathways and products. nih.govfrontiersin.org | Guiding experimental metabolite identification studies. nih.gov |
| PBT Models | Persistence, bioaccumulation, and toxicity in the environment. nih.gov | Early screening for environmental risks in drug development. nih.gov |
Integrated Environmental and Biochemical Research Frameworks for this compound Studies
To gain a holistic understanding of this compound's impact, future research should move towards integrated frameworks that combine environmental and biochemical investigations. Such frameworks are essential for a comprehensive risk assessment that considers the entire life cycle of the compound, from its formation in the body to its ultimate environmental fate and effects. frontiersin.orgisde.it
An integrated research framework for this compound should encompass several key components. Firstly, it requires a thorough investigation of the compound's metabolic pathways in humans to understand the extent and rate of its formation from parent drugs like aminopyrine and metamizole. openaccessjournals.comnih.gov This should be followed by studies on its environmental occurrence, using the novel analytical techniques described in section 7.1, to determine its concentration in wastewater, surface water, and potentially drinking water. diva-portal.org
The framework must also include an assessment of this compound's environmental fate, including its stability in sewer systems and its potential for degradation or transformation during wastewater treatment. researchgate.net Finally, the biochemical effects of this compound on non-target organisms should be evaluated through ecotoxicological studies, with the data being used to refine the predictions from computational models. diva-portal.org
The "Metabolites in Safety Testing" (MIST) guidance from regulatory agencies like the FDA highlights the importance of evaluating the safety of drug metabolites, which provides a strong rationale for applying a similar integrated approach to the environmental assessment of this compound. fda.govresearchgate.net By integrating data from human metabolism, environmental monitoring, fate studies, and ecotoxicology, a comprehensive environmental risk assessment can be performed. frontiersin.orgdiva-portal.org This will allow for a more accurate determination of the potential risks posed by this compound to both human health and the environment. frontiersin.orgisde.it
A proposed integrated research framework is outlined in the table below:
| Framework Component | Research Focus for this compound | Expected Outcome |
|---|---|---|
| Human Metabolism | Quantification of this compound formation from parent drugs. openaccessjournals.comnih.gov | Understanding the primary source and load of this compound entering the environment. |
| Environmental Occurrence | Monitoring this compound concentrations in various environmental compartments. diva-portal.org | Establishing the extent of environmental contamination. |
| Environmental Fate | Studying the stability and transformation of this compound in wastewater and the environment. researchgate.net | Predicting the persistence and potential for transformation into other harmful compounds. |
| Biochemical Effects | Ecotoxicological testing on relevant non-target organisms. diva-portal.org | Assessing the potential for adverse effects on ecosystems. |
| Integrated Risk Assessment | Combining all data to evaluate the overall risk to human and environmental health. frontiersin.orgisde.it | Informing regulatory decisions and potential mitigation strategies. |
Q & A
Q. What are the validated spectroscopic methods for confirming the structural integrity of Dioxypyramidon?
To ensure structural purity, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (for proton and carbon environments), infrared (IR) spectroscopy (functional group analysis), and mass spectrometry (MS) (molecular weight confirmation). Cross-referencing results with computational models (e.g., DFT calculations) enhances accuracy. Raw spectral data should be compared to literature benchmarks, with discrepancies analyzed via peak deconvolution or isotopic pattern matching .
Q. How should researchers design initial toxicity assays for this compound in vitro?
Begin with cell viability assays (e.g., MTT or resazurin-based tests) across multiple cell lines (e.g., hepatic, renal) to assess acute toxicity. Use dose-response curves to determine IC50 values. Include positive and negative controls, and validate results with triplicate runs. Document experimental conditions (e.g., incubation time, solvent used) to ensure reproducibility. Secondary assays, such as reactive oxygen species (ROS) detection, can provide mechanistic insights .
Q. What are the best practices for synthesizing this compound with high yield and reproducibility?
Optimize reaction parameters (temperature, solvent, catalyst) using design-of-experiment (DoE) approaches like factorial design. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Purify via recrystallization or column chromatography, and validate purity through melting point analysis and HPLC-UV. Report yields with error margins and compare to existing synthetic routes in peer-reviewed literature .
Advanced Research Questions
Q. How can contradictory pharmacokinetic data for this compound across animal models be systematically resolved?
Conduct a meta-analysis of existing studies to identify variables (e.g., dosing regimen, animal strain, analytical methods) contributing to discrepancies. Use physiologically based pharmacokinetic (PBPK) modeling to simulate interspecies differences. Validate hypotheses through controlled in vivo studies with standardized protocols, and apply statistical tools (e.g., ANOVA with post-hoc tests) to isolate confounding factors .
Q. What experimental strategies mitigate batch-to-batch variability in this compound’s bioactivity profiles?
Implement quality-by-design (QbD) principles during synthesis to control critical quality attributes (CQAs). Characterize each batch using orthogonal analytical techniques (e.g., XRD for crystallinity, DSC for thermal stability). Use multivariate analysis (e.g., PCA) to correlate physicochemical properties with bioactivity. Share raw datasets publicly to enable cross-lab validation .
Q. How can researchers optimize this compound’s formulation for enhanced blood-brain barrier (BBB) penetration?
Employ molecular docking studies to predict BBB permeability via LogP and polar surface area calculations. Test formulations (e.g., nanoemulsions, prodrugs) in parallel using in vitro BBB models (e.g., co-cultures of endothelial cells and astrocytes). Validate with in vivo imaging (e.g., PET scans) and compare bioavailability metrics (AUC, Cmax) across formulations .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in this compound’s efficacy studies?
Use non-linear regression models (e.g., sigmoidal Emax or Hill equations) to fit data. Assess goodness-of-fit via R² and AIC values. For heteroscedastic data, apply weighted least squares regression. Include confidence intervals for EC50/IC50 estimates and validate models through bootstrapping .
Q. How should researchers address outliers in this compound’s spectroscopic or chromatographic data?
Apply Grubbs’ test or Dixon’s Q-test to statistically identify outliers. Investigate root causes (e.g., instrument calibration errors, sample contamination) and repeat experiments if necessary. If outliers persist, report them transparently and discuss potential biological or technical implications in the context of the research question .
Ethical and Methodological Rigor
Q. What frameworks ensure ethical rigor in preclinical studies involving this compound?
Adhere to the ARRIVE guidelines for in vivo research. Obtain approval from institutional animal ethics committees and document compliance with the 3Rs (Replacement, Reduction, Refinement). For human cell lines, verify provenance and ethical sourcing. Disclose conflicts of interest and data accessibility plans in publications .
Q. How can researchers align this compound studies with FAIR (Findable, Accessible, Interoperable, Reusable) data principles?
Deposit raw data in repositories like Zenodo or ChemRxiv with unique DOIs. Use standardized metadata (e.g., ISA-Tab format) and open-source tools (e.g., KNIME) for data processing. Provide detailed protocols on platforms like protocols.io to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
